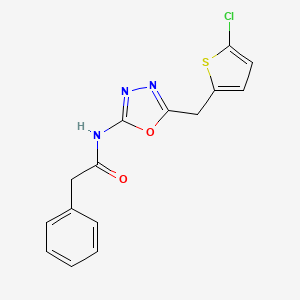

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.Molecular Structure Analysis

The molecular formula of “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate” is C11H14N2O5. It belongs to the pyridine family and is commonly used as an intermediate in the synthesis of various pharmaceuticals.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reaction with nitromethane, and reaction with ammonium acetate. These reactions are carried out in the presence of a base catalyst.Physical And Chemical Properties Analysis

“this compound” is a yellow-orange solid with a melting point of 119-121°C. The compound’s molecular weight is 284.28 g/mol, and it is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and ethanol.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has demonstrated innovative methods for synthesizing and analyzing compounds that share structural similarities or functionalities with 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate. For example, the study on expedient access to 2,3-dihydropyridines from unsaturated oximes via Rh(III)-catalyzed C-H activation highlights a method that could be relevant for synthesizing derivatives of the compound (Fedor Romanov-Michailidis et al., 2015). This research underlines the importance of catalytic processes in creating structurally complex and functionally diverse dihydropyridines, which are crucial in pharmaceuticals and materials science.

Magnetic and Redox Properties

Studies on heterospin complexes and the synthesis and magnetic properties of pyridonate–pivalate nickel(II) complexes, for instance, delve into the magnetic and redox behaviors of compounds that incorporate pivalate ligands (E. Fursova et al., 2010; M. E. Nikiforova et al., 2011). These insights are crucial for the development of new materials with tailored magnetic or electrochemical properties, potentially useful in electronics, catalysis, and sensing applications.

Porous Materials and Coordination Polymers

Research on redox-active porous coordination polymers and the synthesis of metal-organic frameworks (MOFs) from preorganized heterometallic carboxylate building blocks expands our understanding of how to construct materials with specific pore structures and functionalities (A. Lytvynenko et al., 2014; A. Sapianik et al., 2017). These studies provide a foundation for developing new materials for gas storage, separation, and catalysis by leveraging the unique properties of pivalate and related compounds.

Safety and Hazards

Propiedades

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-6-5-7(18-10(15)11(2,3)4)8(13(16)17)9(14)12-6/h5H,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZXOAEGKYVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)

![N-(2,6-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2684615.png)

![(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2684621.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2684622.png)

![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2684625.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-methylsulfanylphenyl)prop-2-enoate](/img/structure/B2684635.png)